molecular formula C15H18BNO2S B6279805 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole CAS No. 1314390-00-5

2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole

Cat. No. B6279805
CAS RN: 1314390-00-5
M. Wt: 287.2
InChI Key:
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Description

The compound is a derivative of tetramethyl-1,3,2-dioxaborolane, which is a chemical compound with the formula C12H17BO2 . It’s often used in the preparation of pharmaceuticals and chemical intermediates .


Molecular Structure Analysis

The molecular structure of a similar compound, 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, has been analyzed. Its molecular formula is C12H18BNO2, with an average mass of 219.088 Da and a monoisotopic mass of 219.143066 Da .


Chemical Reactions Analysis

Boronic acid pinacol ester compounds, which include tetramethyl-1,3,2-dioxaborolane, are significant reaction intermediates. They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, have been analyzed. It has a molecular formula of C12H18BNO2 .

Scientific Research Applications

Organic Synthesis Intermediate

This compound is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions . Due to its high stability, low toxicity, and high reactivity in various transformation processes, it is an important intermediate in organic synthesis .

Enzyme Inhibitors

Boric acid compounds, like the one , are often used as enzyme inhibitors . They can bind to enzymes and reduce their activity, which can be useful in various biological and pharmaceutical applications .

Ligand Drugs

In addition to being used as enzyme inhibitors, boric acid compounds are also used as specific ligand drugs . These are drugs that bind to specific receptors in the body to produce a therapeutic response .

Anticancer Drugs

Boric acid compounds have been used in the treatment of tumors and microbial infections . They can also be used to treat anticancer drugs .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This can be particularly useful in biological and chemical research .

Drug Carriers

Boronic ester bonds, like those in the compound , are widely used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .

FLAP Regulators

N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide, a similar compound, is an important raw material in the synthesis of diaryl derivatives acting as FLAP (5-lipoxygenase-activating protein) regulators . FLAP is a protein widely distributed within the central nervous system, whose function is to regulate the activation of the 5-lipoxygenase enzyme .

Conjugated Microporous Polymers (CMPs)

The synthesized CMPs displayed high BET surface areas (up to 1400 m² g−1) and outstanding thermal stabilities (up to a Td10 of 604 °C and char yield of 81 wt%) . These properties make them suitable for a variety of applications, including gas storage, catalysis, and sensing .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in medicine and chemical engineering, given the wide range of uses for boronic acid pinacol ester compounds .

Mechanism of Action

Target of Action

Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that the compound might interact with similar targets.

Mode of Action

It is known that similar compounds can undergo reactions such as borylation, hydroboration, and coupling with aryl iodides . These reactions typically involve the formation of covalent bonds with the target molecules, leading to changes in their chemical structure and properties.

Biochemical Pathways

Based on the known reactions of similar compounds, it can be inferred that the compound might be involved in pathways related to the metabolism of alkylbenzenes and aryl iodides .

Pharmacokinetics

Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have a boiling point of 42-43 °c/50 mmhg and a density of 0882 g/mL at 25 °C . These properties might influence the compound’s bioavailability.

Result of Action

The known reactions of similar compounds suggest that the compound might cause changes in the chemical structure and properties of its target molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability. For instance, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane is recommended to be stored at 2-8°C .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole' involves the reaction of 3-bromoacetophenone with tetramethyl-1,3,2-dioxaborolane to form 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)acetophenone. This intermediate is then reacted with thiosemicarbazide to form the desired product.", "Starting Materials": [ "3-bromoacetophenone", "tetramethyl-1,3,2-dioxaborolane", "thiosemicarbazide" ], "Reaction": [ "Step 1: 3-bromoacetophenone is reacted with tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst to form 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)acetophenone.", "Step 2: 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)acetophenone is then reacted with thiosemicarbazide in the presence of a base such as sodium hydroxide to form the desired product, 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole." ] }

CAS RN

1314390-00-5

Product Name

2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole

Molecular Formula

C15H18BNO2S

Molecular Weight

287.2

Purity

0

Origin of Product

United States

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